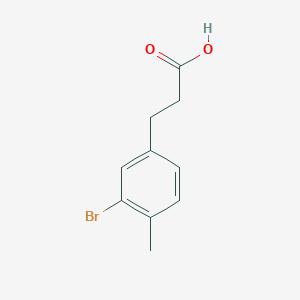

3-(3-Bromo-4-methylphenyl)propanoic acid

Description

3-(3-Bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where a bromine atom and a methyl group are substituted on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

3-(3-bromo-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBGBVAIIXSMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylphenylpropanoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the meta position relative to the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS as brominating agents remains common, with careful control of reaction parameters to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

Substitution: Formation of 3-(3-Substituted-4-methylphenyl)propanoic acids.

Oxidation: Formation of this compound derivatives with additional functional groups.

Reduction: Formation of 3-(3-Bromo-4-methylphenyl)propanol.

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromo-4-methylphenyl)propanoic acid has garnered attention for its potential therapeutic applications. Research indicates that it may interact with various biological targets, suggesting possible roles as an anti-inflammatory or anticancer agent.

- Mechanism of Action : The compound's mechanism may involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The bromine substituent can enhance binding affinity through halogen bonding.

Case Studies

- A study demonstrated that this compound exhibited significant anti-inflammatory activity in vitro, making it a candidate for further exploration in drug development aimed at treating inflammatory diseases .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with potentially valuable properties.

Synthesis Pathways

- The synthesis typically involves multi-step organic reactions that can be optimized in batch reactors to improve yield and purity. Common reagents include coupling agents and catalysts tailored for specific transformations .

The compound's unique properties also position it as a candidate for industrial applications, particularly in the development of agrochemicals and materials science.

Agrochemical Development

Research indicates that derivatives of this compound may exhibit herbicidal properties, making them useful in agricultural formulations .

Materials Science

Due to its chemical reactivity, this compound can be utilized in the synthesis of polymers or other materials with specific desired properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

- 3-(4-Bromo-3-methylphenyl)propanoic acid

- 3-(4-Bromo-2-methylphenyl)propanoic acid

- 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Comparison: 3-(3-Bromo-4-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Biological Activity

3-(3-Bromo-4-methylphenyl)propanoic acid is an organic compound notable for its unique structure that includes a brominated aromatic ring and a propanoic acid backbone. This structural configuration is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the bromine atom and the methyl group enhances its chemical reactivity and biological activity, allowing for diverse applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The bromine atom and the propanoic acid moiety facilitate binding to nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or activation. This mechanism is crucial for its therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, it has been observed to inhibit the growth of breast cancer cells through the downregulation of the PI3K/Akt pathway, which is pivotal for cell survival .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions .

Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer effects compared to control groups.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 45 |

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory markers, this compound was administered to LPS-stimulated macrophages. Results showed a significant reduction in TNF-alpha production:

| Treatment (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| 10 | 180 |

| 20 | 120 |

| 30 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.